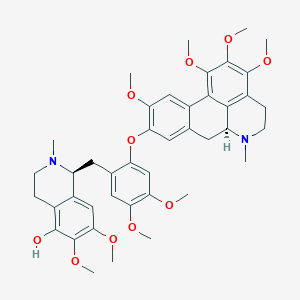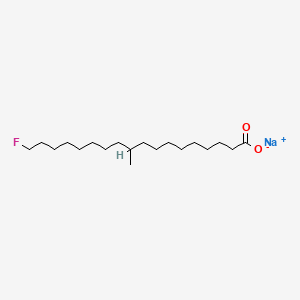
Octadecanoic acid, 18-fluoro-10-methyl-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanoic acid, 18-fluoro-10-methyl-, sodium salt is a synthetic organic compound. It is a derivative of octadecanoic acid, commonly known as stearic acid, with a fluorine atom at the 18th position and a methyl group at the 10th position. The sodium salt form enhances its solubility in water, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 18-fluoro-10-methyl-, sodium salt typically involves the following steps:
Fluorination: Introduction of a fluorine atom at the 18th position of octadecanoic acid. This can be achieved using fluorinating agents such as Selectfluor.
Methylation: Introduction of a methyl group at the 10th position. This can be done using methylating agents like methyl iodide in the presence of a base.
Neutralization: Conversion of the acid to its sodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods
Industrial production methods often involve large-scale batch reactors where the above reactions are carried out under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the methyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products
Oxidation: Formation of 18-fluoro-10-methyl-octadecanoic acid.
Reduction: Formation of 18-fluoro-10-methyl-octadecanol.
Substitution: Formation of 18-chloro-10-methyl-octadecanoic acid.
Wissenschaftliche Forschungsanwendungen
Octadecanoic acid, 18-fluoro-10-methyl-, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cell membranes and its potential as a biomarker.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of octadecanoic acid, 18-fluoro-10-methyl-, sodium salt involves its interaction with cell membranes. The fluorine atom increases the lipophilicity of the compound, allowing it to integrate into lipid bilayers. This can affect membrane fluidity and permeability, influencing various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecanoic acid (Stearic acid): Lacks the fluorine and methyl groups, making it less lipophilic.
18-Fluoro-octadecanoic acid: Similar but lacks the methyl group at the 10th position.
10-Methyl-octadecanoic acid: Similar but lacks the fluorine atom at the 18th position.
Eigenschaften
CAS-Nummer |
462-16-8 |
|---|---|
Molekularformel |
C19H36FNaO2 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
sodium;18-fluoro-10-methyloctadecanoate |
InChI |
InChI=1S/C19H37FO2.Na/c1-18(15-11-7-4-5-9-13-17-20)14-10-6-2-3-8-12-16-19(21)22;/h18H,2-17H2,1H3,(H,21,22);/q;+1/p-1 |
InChI-Schlüssel |
HBDZVQJAXIWPMG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CCCCCCCCC(=O)[O-])CCCCCCCCF.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


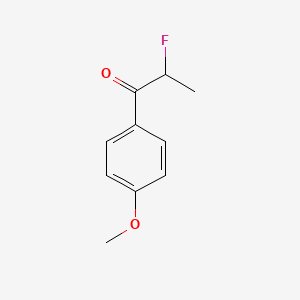
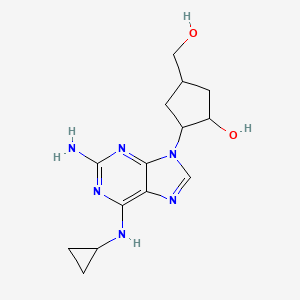
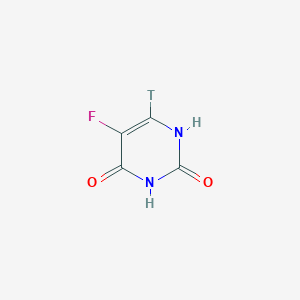
![N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine](/img/structure/B13424250.png)
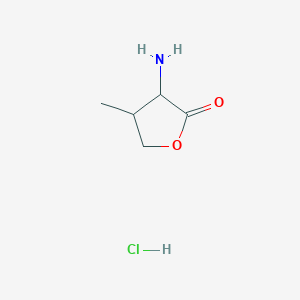
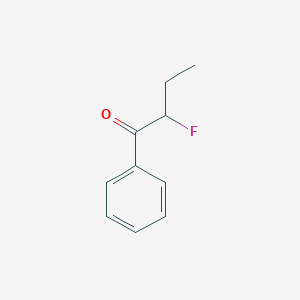
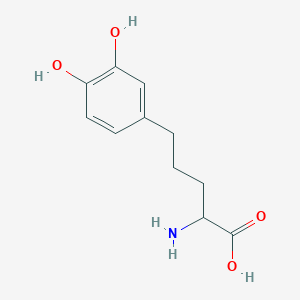
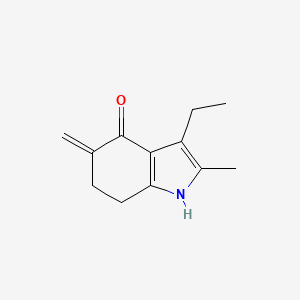
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13424275.png)
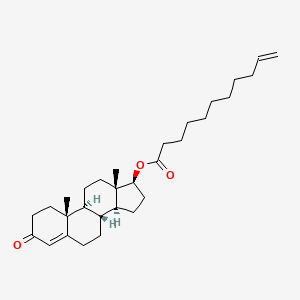

![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)
